molecular formula C12H15N3O B11730393 N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine CAS No. 1006469-59-5

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Katalognummer: B11730393
CAS-Nummer: 1006469-59-5
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: GZSBSXQKEWNUQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a 1-methylpyrazole core substituted at the 4-position with an amine group linked to a 2-methoxybenzyl moiety.

Eigenschaften

CAS-Nummer

1006469-59-5

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-5-3-4-6-12(10)16-2/h3-6,8-9,13H,7H2,1-2H3

InChI-Schlüssel

GZSBSXQKEWNUQT-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)NCC2=CC=CC=C2OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation via electrophilic or oxidative agents, altering its functional groups. For example:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂).

  • Products : Formation of oxides or hydroxylated derivatives at reactive sites, such as the methoxy group or pyrazole ring.

Reaction TypeReagents/ConditionsKey Products
OxidationKMnO₄, acidic mediumOxidized methoxyphenyl derivatives

Substitution Reactions

The methoxy group and aromatic rings are susceptible to substitution due to their electron-rich nature. Examples include:

  • Reagents/Conditions : Halogenating agents (e.g., thionyl chloride) or nucleophilic aromatic substitution under specific conditions.

  • Products : Halogenated derivatives (e.g., chloro- or bromo-substituted methoxyphenyl groups).

Reaction TypeReagents/ConditionsKey Products
SubstitutionThionyl chlorideHalogenated methoxyphenyl derivatives

Coupling Reactions

The compound participates in coupling reactions, often involving the pyrazole ring or amine group:

  • Reagents/Conditions : Transition metal catalysts (e.g., palladium) or reductive amination agents (e.g., sodium borohydride).

  • Products : Cross-coupled derivatives with extended conjugation or modified amine linkages .

For instance, solvent-free reductive amination with aldehydes (e.g., p-methoxybenzaldehyde) forms stable imine intermediates, which can be reduced to secondary amines .

Reaction TypeReagents/ConditionsKey Products
Reductive AminationSodium borohydride, methanolN-pyrazolyl amines

Reduction Reactions

The compound’s amine group and heterocyclic ring can be reduced using strong reducing agents:

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Products : Reduced amine derivatives or altered heterocyclic structures.

Reaction TypeReagents/ConditionsKey Products
ReductionNaBH₄, methanolReduced amine derivatives

Electrophilic Substitution

The heterocyclic pyrazole ring undergoes electrophilic substitution at position 4 (due to the amino group), enabling functionalization:

  • Reagents/Conditions : Nitration, alkylation, or acylation reagents.

  • Products : Substituted pyrazole derivatives with enhanced reactivity or biological activity.

Reaction TypeReagents/ConditionsKey Products
Electrophilic SubstitutionNitric acidNitro-substituted pyrazole derivatives

Cross-Coupling Reactions

The compound’s pyrazole ring can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to form complex heterocycles:

  • Reagents/Conditions : Palladium catalysts, boronic acids, and base.

  • Products : Biaryl or heteroaryl derivatives with extended conjugation.

Reaction TypeReagents/ConditionsKey Products
Suzuki CouplingPd catalyst, boronic acidBiaryl pyrazole derivatives

Key Structural and Reaction Insights

  • Reactivity Hotspots : The methoxyphenyl group (electron-rich aromatic ring) and the pyrazole ring (heterocyclic nitrogen atoms) drive substitution and coupling reactions.

  • Synthesis Optimization : Industrial-scale production may employ continuous flow reactors or catalytic methods to enhance yield and purity.

  • Biological Implications : Reaction pathways can modulate the compound’s interactions with enzymes or receptors, influencing its pharmacological profile.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.

Common Reactions

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduced using sodium borohydride.
  • Substitution : The methoxy group can be substituted with other functional groups.

Biology

This compound has been investigated for its potential biological activities , including antimicrobial and anti-inflammatory properties. Studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial effects against various pathogens.

Antimicrobial Activity

A study evaluating pyrazole derivatives revealed that certain compounds displayed effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for the most active derivatives.

Medicine

In the medical field, N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine has been explored for its therapeutic effects in treating various diseases. Notably, it has shown promise in modulating neurotensin receptors (NTS1 and NTS2), which are implicated in pain management.

Neurotensin Receptor Modulation

Research indicates that this compound may exhibit both agonistic and antagonistic effects at neurotensin receptors, suggesting potential applications in pain management therapies.

Antimicrobial Efficacy

A study focused on various pyrazole derivatives, including N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine, reported significant antimicrobial activity against several bacterial strains. The structural modifications were found to enhance efficacy.

Neurotensin Receptor Activity

Another investigation into the binding affinity of pyrazole derivatives at neurotensin receptors demonstrated that specific modifications could lead to increased selectivity for NTS2 over NTS1. This finding suggests potential therapeutic applications in managing pain without the side effects associated with non-selective agents.

Compound NameMIC (µg/mL)Activity TypeTarget Receptor
Compound 4a0.22Antimicrobial-
Compound 5a0.25Antimicrobial-
N-[2-Methoxyphenyl]methyl-1-methyl-1H-pyrazol-4-amine-Neurotensin ModulatorNTS1/NTS2

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Deletion of carboxylic acid groupInactive at both NTS1 and NTS2
Alkylation at 4-position of pyrazole ringIncreased selectivity towards NTS2

Wirkmechanismus

The mechanism of action of N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s key structural elements include:

  • Pyrazole core : 1-methyl substitution at the pyrazole ring.
  • Amine linkage : Connects the pyrazole to the benzyl group.
  • Benzyl substituent : 2-methoxyphenyl group.
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Benzyl Substituent Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine 2-OCH₃ 1-methyl C₁₂H₁₅N₃O 217.27 Target compound; 2-methoxy group -
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 2-Br 1-methyl C₁₁H₁₂BrN₃ 269.14 Halogen substitution increases lipophilicity
N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 2-Cl 1-methyl C₁₁H₁₂ClN₃ 221.68 Chloro analog; potential bioisostere
[(4-Methoxyphenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine 4-OCH₃ 1,5-dimethyl C₁₄H₁₈N₃O 245.33 Positional isomer of methoxy group
25I-NBOMe 2,5-(OCH₃)₂, 4-I Phenethylamine core C₁₈H₂₂INO₃ 427.28 High-affinity 5-HT₂A receptor agonist

Key Observations :

  • Halogen vs. Methoxy : Bromo and chloro analogs (e.g., ) exhibit higher molecular weights and lipophilicity compared to the methoxy-substituted target compound, which may influence membrane permeability and metabolic stability.
  • Core Structure : NBOMe compounds () share the N-(2-methoxybenzyl) group but feature a phenethylamine backbone instead of pyrazole, leading to divergent pharmacological profiles.

Pharmacological and Toxicological Insights

  • NBOMe Series: The 25X-NBOMe compounds () demonstrate that the N-(2-methoxybenzyl) group enhances 5-HT₂A receptor binding affinity. However, their phenethylamine core contributes to high toxicity and hallucinogenic effects, which are unlikely to be shared by the pyrazole-based target compound.
  • Halogenated Analogs : Bromo and chloro derivatives () may serve as bioisosteres, offering improved metabolic stability over methoxy groups while retaining receptor affinity.

Biologische Aktivität

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is C13H17N3O2, with a molecular weight of 247.29 g/mol. The compound features a five-membered pyrazole ring, which is known for its versatility in drug design.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine has been evaluated for its effects on various cancer cell lines:

Cell Line Inhibition Percentage IC50 (µM)
HepG2 (liver cancer)54.25%12.50
HeLa (cervical)38.44%17.82
MDA-MB-231 (breast)Significant1.88
A375 (melanoma)Significant4.20

Studies have shown that the compound effectively inhibits cell proliferation in these lines while exhibiting minimal toxicity to normal fibroblasts . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrazole ring can enhance anticancer efficacy.

Anti-inflammatory Effects

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine also demonstrates anti-inflammatory properties. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo. This activity is crucial for potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have assessed its minimum inhibitory concentration (MIC) against bacteria, yielding the following results:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

These findings indicate that N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine possesses bactericidal properties, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine:

  • Anticancer Evaluation : A study demonstrated that pyrazole derivatives could inhibit tumor growth in animal models, with specific focus on their mechanism of action involving apoptosis induction and cell cycle arrest .
  • Inflammation Models : In murine models of inflammation, N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine significantly reduced inflammation markers, supporting its potential use in inflammatory disorders .
  • Antimicrobial Studies : Comparative studies highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine?

The compound is typically synthesized via multi-step protocols involving cyclization, functional group modifications, and coupling reactions. For example, pyrazole derivatives are often prepared by reacting hydrazines with β-keto esters or via condensation of intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride with amines. Key steps include formylation, oxidation, and acylation, followed by purification using chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the structural identity of this compound confirmed in academic research?

Structural elucidation relies on spectroscopic methods:

  • ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.8 ppm for OCH₃), pyrazole protons (δ ~7.5–8.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm) are analyzed .
  • IR Spectroscopy : Absorption bands for NH (3298 cm⁻¹) and C=O (if applicable) are critical .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Q. What safety precautions are recommended when handling this compound?

While specific safety data for this compound is limited, general guidelines for pyrazole derivatives include:

  • Use of PPE (gloves, lab coats, goggles).
  • Work in a fume hood to avoid inhalation.
  • Immediate consultation with a physician in case of exposure, referencing safety protocols for structurally similar amines .

Advanced Research Questions

Q. How can low synthetic yields of this compound be optimized?

Low yields (e.g., 17.9% in copper-catalyzed coupling reactions) may be addressed by:

  • Catalyst optimization : Use of cesium carbonate as a base or copper(I) bromide to enhance coupling efficiency .
  • Temperature control : Prolonged reaction times at 35°C improve intermediate stability .
  • Solvent selection : Polar aprotic solvents like DMSO facilitate nucleophilic substitutions .

Q. What crystallographic methods are suitable for resolving structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is ideal. Key steps include:

  • Data collection at 295 K with Mo/Kα radiation.
  • Refinement of thermal parameters and hydrogen bonding networks.
  • Validation using tools like ORTEP-3 for graphical representation of displacement ellipsoids .

Q. How can researchers address discrepancies in biological activity data across studies?

Contradictions in antimicrobial or anticancer activity may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay vs. bacterial growth inhibition) .
  • Structural analogs : Compare substituent effects (e.g., methoxy vs. halogen groups) on bioactivity .
  • Data correction : Cross-reference studies with errata (e.g., corrected synthesis protocols in corrigenda) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Docking simulations : Use PyMOL or AutoDock to model interactions with targets (e.g., enzymes or receptors).
  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., methoxy group’s electron-donating effects) .
  • Pharmacophore modeling : Identify critical moieties (e.g., pyrazole core) for activity .

Q. How do researchers validate the purity of intermediates during synthesis?

  • HPLC : Monitor reaction progress with C18 columns and UV detection.
  • TLC : Use silica gel plates with ethyl acetate/hexane eluents.
  • Melting point analysis : Compare observed values (e.g., 104–107°C) with literature .

Methodological Challenges and Solutions

Q. What are common pitfalls in characterizing this compound’s polymorphs?

  • Hygroscopicity : Store samples in desiccators to prevent moisture absorption.
  • Twinned crystals : Use SHELXD for data integration and Olex2 for structure solution .
  • Disorder modeling : Apply restraints to overlapping atoms during refinement .

Q. How can in vitro vs. in vivo activity discrepancies be investigated?

  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450 interactions.
  • Prodrug design : Modify the methoxy group to enhance bioavailability .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.